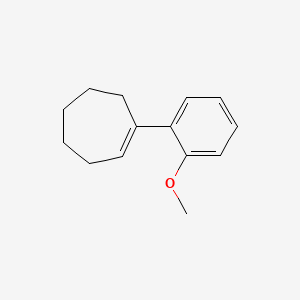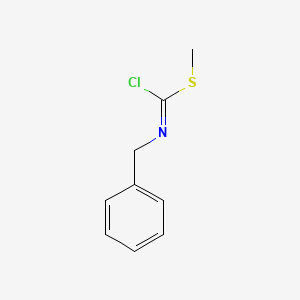
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: a pyridine ring substituted with a 1-methylpyrrol group and a trinitrophenol (picric acid) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrol-2-yl)pyridine typically involves the reaction of 2-bromopyridine with 1-methylpyrrole under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
For the trinitrophenol part, picric acid is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of 2-(1-Methylpyrrol-2-yl)pyridine may involve large-scale coupling reactions using automated reactors to ensure consistent product quality and yield. The production of picric acid on an industrial scale involves continuous nitration processes with stringent safety measures due to the highly explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the trinitrophenol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Contains a pyridine ring with a pyrrolidine substituent.
Picric Acid: Contains a trinitrophenol moiety.
Uniqueness
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol is unique due to the combination of both a pyridine ring and a trinitrophenol moiety in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
| 93764-55-7 | |
Molecular Formula |
C16H13N5O7 |
Molecular Weight |
387.30 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
InChI Key |
IVEQZGOHTNKRSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)





